3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C18H18F3NO4S and its molecular weight is 401.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, with the chemical formula C18H18F3NO4S and CAS number 339275-66-0, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzylsulfonyl group and a trifluoromethyl-substituted phenyl moiety. Its molecular weight is approximately 401.4 g/mol, and it has a purity level exceeding 90% .
Biological Activity Overview
Recent studies have highlighted the compound's promising biological activities, particularly in the realms of antibacterial and anticancer effects.
Antibacterial Activity
Research indicates that derivatives containing sulfonyl groups exhibit significant antibacterial properties. For instance, a study evaluated various aryl-urea derivatives, revealing that compounds with similar structural features to this compound demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting strong antibacterial potential .
Anticancer Activity
The anticancer activity of the compound has been assessed against multiple human cancer cell lines. In vitro studies have shown that it can induce cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin. For example:
- IC50 Values : The compound exhibited IC50 values of 22.4 μM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 μM) in some cases .
- Mechanism of Action : Molecular docking studies indicated that the compound effectively interacts with target proteins involved in cancer cell proliferation, leading to down-regulation of critical genes such as EGFR and TP53 in treated cells .
Research Findings and Case Studies
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Compound | Activity | Target Cell Lines | IC50 (μM) | Reference |
---|---|---|---|---|
Compound A | Antibacterial | E. coli, C. albicans | 4.88 | |
Compound B | Anticancer | PACA2 | 22.4 | |
Compound C | Anticancer | HCT116 | 17.8 | |
Doxorubicin | Anticancer | PACA2 | 52.1 |
Case Study: Molecular Docking Analysis
Molecular docking simulations have been employed to predict the binding affinity of this compound to various proteins implicated in bacterial resistance and cancer progression. The results suggest that the trifluoromethyl group enhances interaction with target proteins due to its electron-withdrawing properties, which may increase the overall potency of the compound .
特性
IUPAC Name |
3-benzylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c1-17(24,12-27(25,26)11-13-6-3-2-4-7-13)16(23)22-15-9-5-8-14(10-15)18(19,20)21/h2-10,24H,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERKEXQSHCCPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=CC=C1)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。